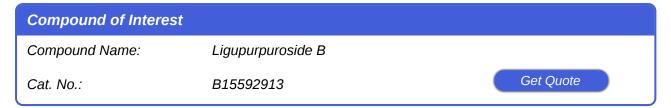


# Spectroscopic Profile of Ligupurpuroside B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ligupurpuroside B**, a phenylethanoid glycoside with noted antioxidant properties. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for **Ligupurpuroside B**, facilitating easy reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: ¹H NMR Spectroscopic Data for Ligupurpuroside B (in C₅D₅N)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone (Hydroxytyrosol moiety)			
α	3.15	t	7.0
β	4.12	t	7.0
2	7.21	d	2.0
5	6.88	d	8.0
6	7.05	dd	8.0, 2.0
Aglycone (Caffeoyl moiety)			
α'	6.67	d	16.0
β'	7.91	d	16.0
2'	7.61	d	2.0
5'	7.03	d	8.0
6'	7.32	dd	8.0, 2.0
Glucose			
1"	4.65	d	8.0
2"	4.15	m	
3"	4.28	m	
4"	5.30	t	9.5
5"	4.05	m	
6"a	3.85	m	
6"b	3.75	m	<del></del>
Rhamnose			<del></del>



1"'	5.60	br s	_
2""	4.45	m	
3'''	4.20	m	
4"'	3.80	m	-
5"'	4.10	m	-
6'''	1.25	d	6.0

Table 2: ¹³C NMR Spectroscopic Data for Ligupurpuroside B (in C₅D₅N)



Position	δС (ррт)
Aglycone (Hydroxytyrosol moiety)	
α	36.5
β	72.0
1	131.5
2	117.5
3	146.0
4	144.5
5	116.8
6	121.5
Aglycone (Caffeoyl moiety)	
C=O	167.0
α'	115.0
β'	147.5
1'	127.5
2'	116.0
3'	146.8
4'	150.0
5'	115.5
6'	123.0
Glucose	
1"	104.0
2"	76.0
3"	82.0



4"	70.0
5"	76.5
6"	62.5
Rhamnose	
1'''	102.5
2""	72.5
3'''	72.2
4'''	74.0
5'''	70.5
6'''	18.5

## **Mass Spectrometry (MS)**

Molecular Formula: C35H46O17[1]

Molecular Weight: 738.7 g/mol [1]

- High-Resolution Mass Spectrometry (HR-ESI-MS): The observed m/z value is consistent with the protonated molecule [M+H]+.
- Fragmentation Pattern: The fragmentation of phenylethanoid glycosides typically involves the
  cleavage of glycosidic bonds and ester linkages. Key fragmentation pathways for
  Ligupurpuroside B would include the loss of the rhamnose unit, followed by the loss of the
  caffeoyl moiety, and subsequently the glucose unit, leading to the hydroxytyrosol aglycone
  fragment.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **Ligupurpuroside B** in methanol exhibits absorption maxima characteristic of the caffeoyl and hydroxytyrosol chromophores.

Table 3: UV-Vis Absorption Maxima for Ligupurpuroside B (in MeOH)



λmax (nm)	Chromophore
~290	Hydroxytyrosol moiety
~330	Caffeoyl moiety

## **Experimental Protocols**

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenylethanoid glycosides.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 2.1.1. Sample Preparation: A sample of approximately 5-10 mg of purified **Ligupurpuroside B** is dissolved in 0.5 mL of deuterated pyridine ( $C_5D_5N$ ). Tetramethylsilane (TMS) is added as an internal standard.
- 2.1.2. Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

#### 2.1.3. Data Acquisition:

- ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

## Mass Spectrometry (MS)



- 2.2.1. Sample Preparation: A dilute solution of **Ligupurpuroside B** is prepared in a suitable solvent, typically methanol or a mixture of methanol and water, at a concentration of approximately 1-10  $\mu$ g/mL.
- 2.2.2. Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

#### 2.2.3. Data Acquisition:

- The analysis is performed in positive ion mode to observe the protonated molecule [M+H]+.
- Full scan mass spectra are acquired over a mass range of m/z 100-1000.
- For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]<sup>+</sup> is isolated and subjected to collision-induced dissociation (CID) with argon or nitrogen as the collision gas. The resulting product ion spectrum is recorded.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- 2.3.1. Sample Preparation: A stock solution of **Ligupurpuroside B** is prepared in methanol. This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance values fall within the linear range of the instrument (usually below 1.0 AU).
- 2.3.2. Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

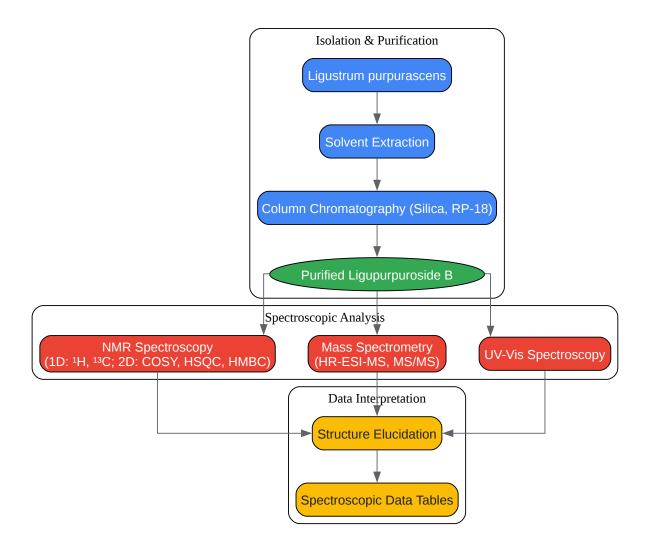
#### 2.3.3. Data Acquisition:

- The spectrum is recorded over a wavelength range of 200-600 nm.
- Methanol is used as the blank reference.
- The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

## **Visualizations**



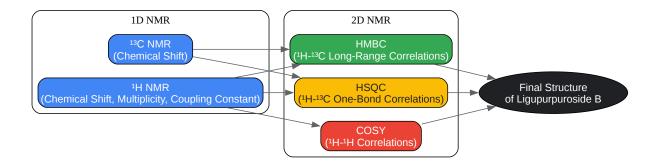
The following diagrams illustrate key experimental workflows and relationships relevant to the spectroscopic analysis of **Ligupurpuroside B**.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Ligupurpuroside B**.



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Caption: Logical relationships of NMR experiments for structural elucidation.

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## References

- 1. researchgate.net [researchgate.net]
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